3-Fluoro-4-(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl)pyridine
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Overview
Description
3-Fluoro-4-(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl)pyridine is a fluorinated heterocyclic compound. The presence of fluorine atoms in the structure imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 3-Fluoro-4-(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl)pyridine, can be achieved through various methods. One common approach involves the use of fluorinating agents such as AlF3 and CuF2 at high temperatures (450-500°C) to introduce fluorine atoms into the pyridine ring . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes using efficient fluorinating reagents and catalysts. The high availability of fluorinated synthetic blocks and effective fluorination technology has accelerated the development of fluorinated chemicals .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Catalytic hydrogenation can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the meta position.
Common Reagents and Conditions
Oxidation: Hot acetic anhydride and hydrolysis are used to oxidize 3-fluoropyridine to 3-halo-2-pyridones.
Reduction: Catalytic hydrogenation is employed to reduce nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions often use pyridine N-oxides as intermediates.
Major Products Formed
Oxidation: 3-halo-2-pyridones.
Reduction: 3-fluoro-4-aminopyridine.
Substitution: Various fluorinated pyridine derivatives.
Scientific Research Applications
3-Fluoro-4-(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in radiopharmaceuticals for imaging applications.
Medicine: Fluorinated compounds are often explored for their pharmacological activities.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially affecting various cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoropyridine
- 4-(Trifluoromethyl)pyridine
- 1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
3-Fluoro-4-(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl)pyridine is unique due to its specific substitution pattern and the presence of both fluorine and pyrazole moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H11F2N3 |
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Molecular Weight |
271.26 g/mol |
IUPAC Name |
3-fluoro-4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]pyridine |
InChI |
InChI=1S/C15H11F2N3/c1-20-9-13(12-6-7-18-8-14(12)17)15(19-20)10-2-4-11(16)5-3-10/h2-9H,1H3 |
InChI Key |
UMJPVQSJVLPUPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)F)C3=C(C=NC=C3)F |
Origin of Product |
United States |
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